MOBUQADWNYYHBM-RJPLPAITSA-N
Description
Contextualization within Modern Chemical Research Paradigms
The study of Vorapaxar is situated at the intersection of natural product synthesis, medicinal chemistry, and chemical biology. As a synthetic analog of the natural product himbacine, its development showcases a modern research paradigm where complex natural scaffolds are modified to optimize therapeutic activity and investigate biological pathways. nih.govnih.gov The synthesis of Vorapaxar and its analogues is an active area of research, focusing on creating more potent and selective molecules. rsc.orgnih.govnih.gov
Vorapaxar's mechanism of action distinguishes it from other antiplatelet agents. wikipedia.org It selectively and reversibly antagonizes PAR-1, thereby inhibiting platelet aggregation induced by thrombin, which is considered the most potent activator of platelets. drugbank.comacc.org Unlike aspirin (B1665792) or P2Y12 inhibitors, Vorapaxar does not interfere with platelet aggregation mediated by other agonists like adenosine (B11128) diphosphate (B83284) (ADP) or collagen. nih.govdrugbank.com This specificity makes it a valuable chemical tool for dissecting the precise role of the thrombin-PAR-1 signaling axis in hemostasis and thrombosis.
Research using techniques like single-molecule force spectroscopy has been employed to understand how Vorapaxar binding alters the structural and energetic properties of the PAR-1 receptor. nih.gov These studies reveal that the antagonist increases the conformational variability and lifetime of most of the receptor's structural segments, a finding that contributes to a broader understanding of how strong antagonists affect G protein-coupled receptors (GPCRs). nih.gov
Significance and Potential Academic Research Avenues for MOBUQADWNYYHBM-RJPLPAITSA-N
The significance of Vorapaxar in academic research lies in its unique ability to selectively block a key signaling pathway involved in thrombosis. This has been demonstrated in large-scale clinical trials designed to assess its efficacy in preventing atherothrombotic events. acc.orgunimi.it While these trials have clinical implications, they also provide a wealth of data for academic researchers, confirming that PAR-1 antagonism is a viable mechanism for reducing ischemic events. acc.org
Potential academic research avenues involving Vorapaxar are numerous:
Exploring the Role of PAR-1 in Other Diseases: PAR-1 is expressed in various cell types beyond platelets, including neurons, immune cells, and cancer cells. nih.gov Vorapaxar can be used as a chemical probe to investigate the function of PAR-1 in inflammation, neurobiology, and cancer progression and metastasis. nih.gov For instance, studies have shown that PAR-1 signaling can promote the invasion and migration of melanoma cells. nih.gov
Structure-Activity Relationship (SAR) Studies: The himbacine scaffold of Vorapaxar provides a rich template for synthetic chemists. Designing and synthesizing novel analogues can further elucidate the structural requirements for PAR-1 antagonism. nih.govnih.gov Such studies could lead to the discovery of new compounds with different properties, such as altered selectivity or pharmacokinetic profiles. nih.gov
Investigating Downstream Signaling Pathways: As a selective PAR-1 antagonist, Vorapaxar allows researchers to isolate and study the specific intracellular signaling cascades that are initiated by PAR-1 activation. This is crucial for understanding the full spectrum of thrombin's biological effects.
Advanced Receptor-Ligand Interaction Studies: Advanced biophysical techniques can be used to further detail the molecular interactions between Vorapaxar and the PAR-1 receptor. nih.gov This can provide fundamental insights into the dynamics of GPCR-ligand binding and the mechanisms of antagonism. nih.gov
Properties
Molecular Formula |
C21H18FN3O3 |
|---|---|
Molecular Weight |
379.391 |
InChI |
InChI=1S/C21H18FN3O3/c22-14-3-1-2-4-15(14)25-12-21-8-5-16(28-21)17(18(21)20(25)27)19(26)24-11-13-6-9-23-10-7-13/h1-10,16-18H,11-12H2,(H,24,26)/t16-,17?,18?,21-/m0/s1 |
InChI Key |
MOBUQADWNYYHBM-RJPLPAITSA-N |
SMILES |
C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC=C4F)C(=O)NCC5=CC=NC=C5 |
Origin of Product |
United States |
Mechanistic Investigations of Mobuqadwnyyhbm Rjplpaitsa N
Reaction Mechanisms Involving MOBUQADWNYYHBM-RJPLPAITSA-N
The chemical reactivity and synthesis of Bosutinib involve multi-step processes designed to construct its complex quinoline-based scaffold.
Elucidation of Elementary Steps in this compound Transformations
The synthesis of Bosutinib can be achieved through various routes, with a common approach involving the strategic alkylation of an intermediate. One reported method starts with the N-alkylation of 2,4-dichloro-5-methoxyaniline (B1301479) with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. derpharmachemica.com This step yields the key intermediate, 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile. derpharmachemica.com
Subsequent steps focus on preparing this intermediate for the final coupling reaction. This is accomplished by forming an alkali metal salt of the hydroxyl group on the quinoline (B57606) ring system. derpharmachemica.com For instance, reacting the intermediate with sodium hydroxide (B78521) in methanol (B129727) produces the corresponding sodium salt. derpharmachemica.com The final elementary step is the N-alkylation of this salt with 1-(3-chloropropyl)-4-methylpiperazine (B54460) dihydrochloride, which introduces the solubilizing side chain and completes the synthesis of Bosutinib. derpharmachemica.com The selection of an appropriate solvent, such as acetonitrile, is crucial as it favors the desired O-alkylation while hindering reactions in polar protic solvents. derpharmachemica.com
Kinetic and Thermodynamic Aspects of this compound Reactions
While detailed kinetic and thermodynamic parameters for the synthesis reactions of Bosutinib are not extensively published in public literature, the reaction conditions provide insight into these aspects. The formation of alkali metal salts, for example, is conducted at elevated temperatures (60-65°C) for approximately one hour, suggesting a moderate activation energy barrier for this transformation. derpharmachemica.com The subsequent alkylation step to form the final Bosutinib molecule is carried out to achieve a good yield, indicating that the reaction equilibrium favors product formation. derpharmachemica.com
Thermodynamic data for the binding of Bosutinib to its biological targets, such as kinases, is more readily available and crucial for understanding its mechanism of action. These binding interactions are characterized by equilibrium dissociation constants (Kd), which are a measure of the affinity between the inhibitor and the enzyme. plos.orgumich.eduumich.edu
Molecular Mechanisms of Action of this compound
Bosutinib functions as a potent dual inhibitor of SRC and ABL tyrosine kinases, which are key components of signaling pathways that regulate cellular growth, differentiation, and survival. drugbank.comnih.gov
Interaction with Biological Macromolecules and Pathways (e.g., enzyme inhibition, receptor binding, without human clinical data)
Bosutinib exerts its effect by competitively binding to the ATP-binding site within the kinase domain of its target enzymes. plos.orgnih.gov Modeling studies show that Bosutinib fits into the kinase domain of the Bcr-Abl protein, an abnormal kinase that promotes Chronic Myelogenous Leukemia (CML). europa.eueuropa.eu This binding action blocks the enzyme from transferring a phosphate (B84403) group from ATP to a tyrosine residue on a substrate protein, thereby inhibiting the downstream signaling cascade. nih.gov
The molecule's quinoline group orients in a manner similar to the quinazoline (B50416) groups of other kinase inhibitors like gefitinib (B1684475) and erlotinib. plos.org The structure of the Abl:Bosutinib complex reveals that the inhibitor is positioned between the N-terminal and C-terminal lobes of the kinase. plos.org This binding inhibits the autophosphorylation of Bcr-Abl and the phosphorylation of its substrates, leading to reduced proliferation and increased apoptosis in sensitive cells. nih.gov
Bosutinib is also a potent inhibitor of Src family kinases, including Src, Lyn, and Hck. europa.eueuropa.eu It demonstrates minimal inhibitory activity against other kinases like PDGF receptor and c-Kit. europa.eueuropa.eu Its potency against various kinases is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. For example, Bosutinib inhibits ACK1, a non-receptor tyrosine kinase, with an IC50 of 2.7 nM. springermedizin.de The compound is effective against many imatinib-resistant forms of Bcr-Abl kinase but does not inhibit the T315I and V299L mutant forms. drugbank.comnih.gov
Upon binding to kinases like Src and Abl, Bosutinib exhibits a significant increase in fluorescence, a property that can be utilized in binding assays. plos.org
Table 1: Kinase Inhibition Profile of Bosutinib
| Kinase Target | Inhibition Potency (IC50) | Notes |
|---|---|---|
| ACK1 | 2.7 nM | Implicated in cell migration and invasion. springermedizin.de |
| Bcr-Abl | Potent Inhibition | Effective against multiple imatinib-resistant mutations, excluding T315I and V299L. drugbank.comnih.gov |
| Src Family (Src, Lyn, Hck) | Potent Inhibition | A primary target alongside Bcr-Abl. europa.eueuropa.eu |
| PDGF Receptor | Minimal Inhibition | Shows high selectivity for its primary targets. europa.eueuropa.eu |
Cellular and Subcellular Effects of this compound (e.g., in vitro studies on cell lines, non-human model organisms)
In vitro studies have demonstrated that Bosutinib inhibits the proliferation and survival of established CML cell lines. europa.eueuropa.eu It shows potent antiproliferative and pro-apoptotic activity at nanomolar concentrations in cell cultures like K562, KU812, and Meg-01. nih.gov This is associated with the reduced phosphorylation of key signaling proteins such as CrkL, STAT5, and Lyn. nih.gov
In non-small cell lung cancer (NSCLC) cell lines, Bosutinib reduced cell viability with IC50 values between 1–5 μM, inducing apoptosis regardless of KRAS mutation status. springermedizin.deresearchgate.net Interestingly, it was found to specifically inhibit the migration and invasion of KRAS mutant NSCLC cells, an effect dependent on its inhibition of the ACK1 kinase. springermedizin.de In contrast, in triple-negative breast cancer (TNBC) cell lines, Bosutinib at concentrations up to 1 μM showed little inhibitory activity on its own and paradoxically reduced the anti-proliferative efficacy of another kinase inhibitor, dasatinib. nih.gov In other breast cancer cell line studies, Bosutinib's sensitivity was shown to be enhanced by the loss of integrin-linked kinase (ILK). researchgate.net
Studies in non-human model organisms have further elucidated its effects. In zebrafish embryos, Bosutinib was shown to reduce lung cancer cell metastasis, an effect that was also dependent on ACK1. springermedizin.de In a mouse model of Alzheimer's disease, peripheral administration of Bosutinib led to increased soluble parkin, enhanced amyloid-beta clearance, and improved cognitive performance. embopress.org This was linked to the drug's ability to facilitate the interaction between the proteins parkin and Beclin-1, which was absent in the transgenic mice. embopress.org
Table 2: Selected In Vitro Cellular Effects of Bosutinib
| Cell Line Type | Effect | Concentration/IC50 | Reference |
|---|---|---|---|
| NSCLC (KRAS mutant & wild type) | Reduced cell viability, induced apoptosis | 1-5 µM | springermedizin.deresearchgate.net |
| NSCLC (KRAS mutant) | Inhibited migration and invasion | 0.1-1 µM | springermedizin.de |
| TNBC | Little to no inhibition of proliferation | ≤1 µM | nih.gov |
Exploration of Redox Signaling Modulation by this compound
The direct modulation of redox signaling by Bosutinib is not a primary focus of existing research, which centers on its kinase inhibition activity. Reactive Oxygen Species (ROS) are highly reactive chemicals, including superoxide (B77818) and peroxides, that at low levels act as crucial signaling molecules, but at high levels can cause cellular damage through oxidative stress. nih.govnih.govresearchgate.net Cancer cells often exhibit higher baseline levels of ROS compared to normal cells and have enhanced antioxidant capacities to cope with this stress. nih.gov
While many therapeutic agents can influence ROS homeostasis, specific studies detailing Bosutinib's direct impact on ROS production or antioxidant enzyme systems are scarce. nih.govbiomolther.org The cellular consequences of Bosutinib treatment, such as apoptosis, are complex processes that inherently involve mitochondrial function and, by extension, ROS production. However, it is not established whether Bosutinib directly causes a significant shift in the cellular redox balance or if observed changes are downstream consequences of apoptosis induced by kinase inhibition. The primary mechanism of action remains the targeted inhibition of signaling kinases like Bcr-Abl and Src. europa.eueuropa.eu
Table 3: Compound Names
| InChIKey | Compound Name |
|---|---|
| This compound | Bosutinib |
| Dasatinib | |
| Erlotinib | |
| Gefitinib |
Computational and Theoretical Studies of Mobuqadwnyyhbm Rjplpaitsa N
Quantum Chemical Characterization
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and related properties of Osimertinib. ukm.my These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics. ukm.myresearchgate.net
The electronic properties of a molecule are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of these orbitals and the gap between them are crucial descriptors of chemical reactivity and stability. researchgate.net
Quantum chemical geometry optimization using DFT (B3LYP/6-31G*/water) has been performed on the Osimertinib cation. cambridge.org This analysis revealed that the conformation observed in the solid crystal structure is higher in energy than the calculated local minimum, suggesting that intermolecular forces like hydrogen bonds play a significant role in determining its solid-state conformation. cambridge.org The minimum-energy conformation is characterized by an intramolecular hydrogen bond. cambridge.org
DFT calculations are also used to determine global chemical reactivity descriptors which predict the relative stability and reactivity of molecules. researchgate.net These descriptors, derived from HOMO and LUMO energies, include chemical hardness, electronic chemical potential, and electrophilicity. researchgate.net For instance, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach using a semi-empirical tight-binding method (SCC-DFTB) was used to study the covalent bond formation between Osimertinib and its target protein. nih.gov This study calculated the activation free energy for the reaction to be approximately 7.8 ± 0.2 kcal/mol, indicating a spontaneous and highly exergonic process. nih.gov
| Parameter | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | Typically a negative value (eV) | Relates to electron-donating ability. |
| LUMO Energy | Typically a near-zero or positive value (eV) | Relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Positive value (eV) | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |
| Electrophilicity Index (ω) | μ2 / (2η) where μ is the electronic chemical potential | Quantifies the electrophilic nature of the molecule. |
| Activation Free Energy (Covalent Reaction) | 7.8 ± 0.2 kcal/mol nih.gov | The energy barrier for the covalent bond formation with Cys797 in the EGFR T790M mutant. nih.gov |
Computational methods can accurately predict various types of spectra, which is invaluable for structural elucidation and interpretation of experimental data. nmrdb.orgschrodinger.com The structure of Osimertinib has been confirmed using techniques including ¹H and ¹³C NMR, IR, and UV spectroscopy. europa.eu
Simulations of NMR spectra for isotopes like ¹H, ¹³C, ¹⁵N, and ¹⁹F can be performed to predict chemical shifts. schrodinger.com For Osimertinib mesylate, 2D NMR analysis was used to assign proton signals, with some not corresponding to a ¹³C signal, indicating they are bound to heteroatoms. cambridge.org
Computational tools can also simulate IR and UV-Vis spectra. schrodinger.comdntb.gov.ua DFT calculations can predict vibrational frequencies that correspond to IR absorption bands, and electronic transitions that correspond to UV-Vis absorption maxima. schrodinger.com
| Spectrum | Predicted Parameter | Value Range/Description |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ) | Typically 1.0 - 10.0 ppm for various protons (e.g., aromatic, methyl, amine groups). cambridge.org |
| ¹³C NMR | Chemical Shifts (δ) | Typically 20 - 160 ppm for various carbon atoms (e.g., aromatic, aliphatic, carbonyl groups). cambridge.org |
| IR | Vibrational Frequencies (cm⁻¹) | Predictions would show characteristic peaks for N-H, C=O, C=C (aromatic), and C-N bond stretching. |
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. nih.govresearchgate.net These simulations are crucial for understanding how Osimertinib behaves in a biological environment, such as its binding to target proteins. acs.org
MD simulations are used to explore the conformational landscape of Osimertinib and its flexibility when interacting with its biological targets, like the Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.org Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) are calculated from the simulation trajectories to assess stability and flexibility. nih.govfrontiersin.org
Table 3: Molecular Dynamics Simulation Parameters for MOBUQADWNYYHBM-RJPLPAITSA-N Complexes
| Parameter | Description | Typical Findings for Osimertinib Complexes |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the protein backbone from its initial structure over time. | Stable RMSD values (e.g., ~0.5 nm) indicate the complex has reached equilibrium. frontiersin.org |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average position. | Higher RMSF values in binding site loops can indicate induced fit or flexibility upon ligand binding. frontiersin.org |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | A decrease in Rg upon ligand binding suggests the complex becomes more compact and stable. frontiersin.org |
MD simulations are essential for detailing the interactions between Osimertinib and its environment, including water molecules (solvent) and its target proteins. nih.govnih.gov These interactions are primarily non-covalent, such as hydrogen bonds and van der Waals forces, which are critical for binding affinity and specificity. researchgate.net
Simulations have shown that Osimertinib's pyrimidine (B1678525) core can form hydrogen bonds with key residues like Met793 in the hinge region of EGFR. researchgate.net The binding affinity can be quantified by calculating the binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). frontiersin.org For instance, the binding free energies of Osimertinib with AKT1 and ALB were calculated to be -44.63 kJ/mol and -42.92 kJ/mol, respectively, indicating strong and stable binding. frontiersin.org Furthermore, analysis of the solvent accessible surface area (SASA) can show how the molecule is shielded from the solvent upon binding, with a reduction in SASA suggesting the formation of a stable, compact complex driven by hydrophobic interactions. frontiersin.org Theoretical analysis also points to the importance of multiple hydrogen bond donors and acceptors in forming different crystal structures (polymorphs) with co-formers like caffeic acid, with solvents playing a key role in these arrangements. nih.gov
Predictive Modeling and Chemoinformatics for this compound
Chemoinformatics and predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netmdpi.com These models are instrumental in drug discovery for designing new analogues with improved potency and selectivity. nih.govresearchgate.net
Several 2D and 3D-QSAR studies have been conducted on Osimertinib and its analogues to understand the structural requirements for inhibiting EGFR mutants. researchgate.netnih.gov For example, one study developed 2D and 3D-QSAR models for a series of Osimertinib-based compounds, yielding models with high predictive capacity (e.g., 2D-QSAR R² = 0.9816; 3D-QSAR CoMFA R² = 0.975). researchgate.net These models help identify which molecular fields (steric, electrostatic, hydrophobic) are most important for activity. nih.gov
Table 4: Compound Names Mentioned
| InChIKey | Compound Name |
|---|---|
| This compound | Osimertinib |
Research on Mobuqadwnyyhbm Rjplpaitsa N in Materials Science Applications
Incorporation of MOBUQADWNYYHBM-RJPLPAITSA-N into Advanced Materials Systems
The integration of TCPP into advanced materials systems is a significant area of research, leveraging its structural and functional properties to create novel materials with enhanced performance.
The carboxylic acid groups of TCPP enable it to be covalently bonded or otherwise anchored to various surfaces and interfaces, modifying their chemical and physical properties. This functionalization is a key strategy for creating materials for sensing, catalysis, and antimicrobial applications.
Researchers have successfully grafted TCPP molecules onto the interfaces of (3-aminopropyl)triethoxysilane (APTES)-pillared montmorillonite (B579905) (MMT) through covalent bonding. researchgate.net This method overcomes the instability of composites prepared by simple absorption, where the adsorbate can easily detach from the MMT surface. researchgate.net Similarly, TCPP has been covalently bound to nano-silica surfaces that were first functionalized with 3-aminopropyltriethoxysilane (B1664141) (3-APS). researchgate.net The porphyrin's carboxylic substituent is activated with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to facilitate grafting onto the modified silica (B1680970). researchgate.net This approach allows for a high content of porphyrin to be incorporated into the support material. researchgate.net
Another application of surface functionalization involves modifying polypropylene (B1209903) films. To increase the amount of immobilized TCPP, the surface of the polypropylene is first activated through structural-chemical modification with acrylamide (B121943) and polyvinyl alcohol, which has been shown to increase the amount of immobilized porphyrin by 15–20 times. journal-vniispk.ru The resulting modified materials have demonstrated antimicrobial activity. journal-vniispk.ru
Table 1: Examples of Surface Functionalization with TCPP
| Substrate Material | Functionalization Method | Resulting Property/Application |
|---|---|---|
| Montmorillonite (MMT) | Covalent bonding via APTES pillar | Stable nanocomposite |
| Nano-silica (SBA-15, SiO2) | Covalent bonding via 3-APS | High porphyrin content, chemosensor for TNT |
TCPP is a fundamental building block for a variety of composites and nanomaterials, particularly Metal-Organic Frameworks (MOFs). mdpi.comnih.gov These materials benefit from the high porosity, large surface area, and tunable properties of MOFs, combined with the unique photophysical characteristics of the porphyrin ligand. mdpi.com
Ultrathin copper-tetrakis(4-carboxyphenyl)porphyrin (Cu-TCPP) MOF nanosheets have been synthesized via a solvothermal route. nih.gov These 2D nanomaterials exhibit strong near-infrared (NIR) absorption, a property not observed in the TCPP ligand alone, making them suitable for photothermal applications. nih.gov Furthermore, these nanosheets can be embedded into other materials to create functional composites. For instance, Cu-TCPP metal-organic nanosheets (MONs) have been incorporated into cellulose (B213188) acetate (B1210297) membranes for cyanide detection and removal. acs.orgacs.org A membrane containing 6% Cu-TCPP demonstrated a 94.68% cyanide removal efficiency, a significant improvement over the pristine membrane. acs.orgacs.org
In addition to MOFs, TCPP has been used to create other composite nanomaterials. A facile in-situ synthetic method has been developed to create metal sulfide (B99878) nanoparticles (e.g., CuS) on the surface of 2D M-TCPP (where M = Cu, Cd, or Co) MOF nanosheets. researchgate.net These composite nanosheets show increased photocurrent, making them suitable for photoelectrochemical applications. researchgate.net Porphyrin-based nanomaterials have also been fabricated through the self-assembly of TCPP on graphene, assisted by arginine, to create a photocatalyst for dye degradation. porphyrin-laboratories.comrmit.edu.au
Table 2: TCPP-Based Nanomaterials and Their Applications
| Nanomaterial | Synthesis Method | Key Feature | Application |
|---|---|---|---|
| Cu-TCPP MOF Nanosheets | Solvothermal | Strong NIR absorption | Phototherapy, Imaging |
| Cu-TCPP/Cellulose Acetate | Membrane embedding | High cyanide removal efficiency | Water treatment, Cyanide sensing |
| CuS/Cu-TCPP Composite Nanosheets | In-situ sulfidation | Increased photocurrent | Photoelectrochemical cells |
Role of this compound in Energy-Related Materials Research
TCPP plays a crucial role in materials developed for energy conversion and storage, primarily due to its ability to absorb light and facilitate charge transfer processes.
In the field of photoelectrochemistry, TCPP is often used as a photosensitizer to enhance the performance of wide-bandgap semiconductors like titanium dioxide (TiO2). ias.ac.in TiO2 is typically active only under UV light, which limits its solar energy utilization. ias.ac.in By attaching TCPP to the surface of nanoporous TiO2 films, the spectral response can be shifted into the visible region, thereby improving the material's photoelectrochemical properties. ias.ac.in The attachment of TCPP can be achieved through electrochemical methods. ias.ac.in
Research has shown that sensitizing hematite (B75146) (α-Fe2O3) thin films with TCPP can also enhance their photoelectrochemical response. researchgate.net Additionally, composite nanosheets, such as CuS/Cu-TCPP, have been utilized as the active material in photoelectrochemical cells, demonstrating significantly increased photocurrent compared to the base Cu-TCPP nanosheets. researchgate.net This enhancement is attributed to the improved charge carrier transport within the composite material. researchgate.net
TCPP is a key component in the development of advanced catalysts, especially for photocatalysis. Porphyrin-based MOFs constructed with TCPP linkers exhibit exceptional light-harvesting capabilities and efficient charge separation and transfer, making them effective photocatalysts for processes like hydrogen evolution and CO2 reduction. mdpi.com The incorporation of metal ions into the TCPP-based MOF structure enhances photocatalytic performance by improving stability and dispersion. mdpi.com
Beyond MOFs, TCPP has been integrated into periodic mesoporous organosilica (PMO) materials. rsc.org These TCPP-PMO materials have shown excellent activity in organocatalytic hydrogen transfer reactions of various ketones and in the photocatalytic degradation of methylene (B1212753) blue without the need for metal incorporation. rsc.org Furthermore, metalloporphyrins, such as Mn- and Fe-tetrakis(4-carboxyphenyl)porphines, can be immobilized on solid supports like aminopropyl-glass beads to create heterogeneous catalysts that mimic the activity of enzymes like peroxidase. researchgate.net This immobilization allows for the catalyst to be easily recovered and reused. researchgate.net
Optical and Electronic Applications of this compound
The intrinsic optical and electronic properties of the porphyrin macrocycle make TCPP a valuable component for applications in sensors and optoelectronic devices. rmit.edu.au The design and fabrication of supramolecular nanoassemblies from TCPP can lead to materials with unique and tunable optical and electronic characteristics. rmit.edu.au
One significant application is in the development of chemosensors. Porphyrin-doped silica films, created by grafting TCPP onto the surface of mesoporous silica, have been used for the detection of trace amounts of trinitrotoluene (TNT) vapor. researchgate.net The detection mechanism relies on the rapid fluorescence quenching of the porphyrin upon exposure to TNT. researchgate.netporphyrin-laboratories.com
In the form of Cu-TCPP MOF nanosheets, the material exhibits strong NIR absorption due to the d-d energy band transition of the Cu2+ ions and the ultrathin nature of the sheets. nih.gov This property is harnessed for near-infrared thermal imaging. nih.gov Furthermore, the unpaired 3d electrons of the copper ions also make these nanosheets suitable for T1-weighted magnetic resonance (MR) imaging, demonstrating the multifunctional nature of TCPP-based materials in advanced diagnostic applications. nih.gov
Optoelectronic Device Integration
The integration of Tetrabutylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)gold(III) and similar metal dithiolene complexes into optoelectronic devices is primarily driven by their significant third-order nonlinear optical (NLO) properties. These properties are crucial for applications such as optical switching, signal processing, and optical limiting, which are essential components of advanced optical communication networks.
Detailed research findings on a closely related analogue, Tetramethylammonium (B1211777) bis(1,3-dithiole-2-thione-4,5-dithiolato)gold(III), provide quantitative insights into the NLO characteristics of this class of compounds. The third-order NLO properties were investigated using the Z-scan technique with a short pulse laser at a wavelength of 1064 nm. scirp.org The Z-scan method allows for the determination of both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). wikipedia.org
The study revealed that the gold complex exhibits a negative nonlinear refraction, which is described as a self-defocusing effect. scirp.org This characteristic is important for applications in all-optical switching. Furthermore, the compound showed minimal nonlinear absorption, which is a desirable trait for materials used in optoelectronic devices where high transparency is required to minimize signal loss. scirp.org
To assess the suitability of this material for all-optical integrated devices, two figures of merit, W and T, were calculated. The figure of merit W (W = n₂ / (α₀λ), where α₀ is the linear absorption coefficient and λ is the wavelength) relates the nonlinear refractive index to the linear absorption, with a larger value indicating a more favorable trade-off. The figure of merit T (T = βλ / n₂) is a measure of the two-photon absorption in relation to the nonlinear refraction, with a smaller value being more desirable. For the tetramethylammonium analogue of the gold complex, the calculated figures of merit were W = 22.84 and T ≈ 0, indicating its excellent potential for all-optical applications. scirp.org
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Nonlinear Refractive Index | n₂ | -1.2 x 10⁻¹³ | cm²/W |
| Nonlinear Absorption Coefficient | β | ~0 | cm/W |
| Figure of Merit W | W | 22.84 | - |
| Figure of Merit T | T | ~0 | - |
Sensing Technologies Utilizing this compound
While direct research on the sensing applications of Tetrabutylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)gold(III) is limited, the broader class of metal dithiolene complexes has demonstrated significant potential in the development of chemical sensors. Specifically, platinum(II)-dithiolene complexes with diphosphine ligands have been investigated as colorimetric chemosensors for the detection of heavy metal ions. nih.govmdpi.comsemanticscholar.org
The sensing mechanism of these dithiolene-based sensors relies on the interaction between the sulfur atoms in the dithiolene ligand and the target metal ions. The thione moiety (>C=S) in the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand acts as a binding site for soft metal ions. mdpi.com This interaction leads to a change in the electronic structure of the complex, resulting in a distinct color change that can be observed with the naked eye and quantified using UV-visible spectrometry. nih.govmdpi.com
For instance, (diphosphine)Pt(dmit) complexes have shown selectivity towards mercury(II), copper(II), and silver(I) ions. mdpi.comsemanticscholar.org The binding of these metal ions to the dmit ligand causes a shift in the π→π* transition of the >C=S group, leading to a change in the absorption spectrum of the complex. nih.gov The selectivity of these sensors can be tuned by modifying the ancillary ligands attached to the metal center, which alters the electron density at the sulfur binding sites. mdpi.comsemanticscholar.org
Given the structural and electronic similarities, it is plausible that Tetrabutylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)gold(III) could also function as a colorimetric sensor for specific metal ions. The lone pairs on the sulfur atoms of the dmit ligands in the gold complex provide potential coordination sites for analytes.
| Sensor Complex | Target Analytes | Sensing Principle | Detection Method |
|---|---|---|---|
| (dppe)Pt(dmit) | Hg²⁺, Cu²⁺, Ag⁺ | Coordination to dmit ligand | Colorimetric / UV-vis Spectroscopy |
| (dfppe)Pt(dmit) | Hg²⁺ | Coordination to dmit ligand | Colorimetric / UV-vis Spectroscopy |
| (dchpe)Pt(dmit) | Hg²⁺, Cu²⁺, Ag⁺ | Coordination to dmit ligand | Colorimetric / UV-vis Spectroscopy |
Environmental Persistence and Degradation Pathways
Ipflufenoquin is notable for its stability and persistence in both soil and water environments. regulations.govregulations.gov It does not readily transform or degrade through common pathways, with unextracted residues often being the main product found in environmental fate studies. regulations.govregulations.gov
Abiotic Transformation Processes (e.g., photolysis, hydrolysis)
Abiotic processes, which are non-biological in nature, play a role in the degradation of Ipflufenoquin, particularly in water.
Hydrolysis: Ipflufenoquin is stable to hydrolysis in environmentally relevant pH ranges of 4 to 9, meaning it does not readily break down through reaction with water. regulations.govapvma.gov.auregulations.gov
Photolysis: In contrast, the compound degrades relatively quickly in water through photolysis (breakdown by light). The photolytic half-life in water is estimated to be between 8.7 and 12.3 days. apvma.gov.auregulations.gov The degradation pathway begins with the cleavage of the ether moiety to form the metabolite QH-1, which is then hydrolyzed to QH-2. apvma.gov.au Aqueous photolysis is considered a potential route for the elimination of Ipflufenoquin from shallow water bodies. apvma.gov.au On soil surfaces, however, phototransformation is a very slow process, with predicted half-life values ranging from 198 to 243 days. apvma.gov.au
Biotic Transformation Processes (e.g., biodegradation in soil, water, sediment)
Biotic transformation, or degradation by living organisms, of Ipflufenoquin is a slow process.
Aerobic Conditions: In aerobic soil, Ipflufenoquin is very persistent, with half-lives ranging from 281 to 1229 days. apvma.gov.au Laboratory studies have shown half-life ranges from 428 to 1903 days. herts.ac.uk In aerobic aquatic environments, it also degrades slowly, with half-lives between 271 and 573 days. regulations.gov
Anaerobic Conditions: Under anaerobic conditions in both soil and aquatic systems, degradation pathways are similar to aerobic ones, but also very slow. apvma.gov.auregulations.gov The half-life in anaerobic aquatic environments ranges from 520 to 708 days. regulations.gov In these processes, the metabolite QP-1-7 is formed, though it does not reach the status of a major transformation product. regulations.gov
Degradation Half-life of Ipflufenoquin in Various Environmental Conditions
| Condition | Process | Half-life (DT₅₀) | Reference |
|---|---|---|---|
| Water (pH 4-9) | Hydrolysis | Stable | apvma.gov.au |
| Water | Aqueous Photolysis | 8.7 - 12.3 days | regulations.gov |
| Soil Surface | Phototransformation | 198 - 243 days | apvma.gov.au |
| Aerobic Soil | Biodegradation | 281 - 1229 days | apvma.gov.au |
| Aerobic Aquatic | Biodegradation | 271 - 573 days | regulations.gov |
| Anaerobic Aquatic | Biodegradation | 520 - 708 days | regulations.gov |
Transport and Distribution in Environmental Compartments
The movement and distribution of Ipflufenoquin in the environment are influenced by its physical and chemical properties.
Mobility and Leaching in Soil Systems
The potential for Ipflufenoquin to move through soil and leach into groundwater is a key aspect of its environmental behavior. The transport of this compound into lower soil layers appears to be primarily influenced by precipitation, irrigation, and the texture of the soil. regulations.gov
Volatilization and Atmospheric Transport
Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. Ipflufenoquin has a low vapor pressure and Henry's Law constant, which indicates that it is not expected to substantially volatilize from soil or water surfaces. regulations.gov Therefore, volatilization is not considered a major route of dissipation for this compound. regulations.gov
Bioaccumulation and Biotransformation in Model Organisms (non-human)
Bioaccumulation refers to the buildup of a chemical in an organism over time. The octanol-water partition coefficient (log Kow) for Ipflufenoquin is 3.9, which suggests a potential for it to bioaccumulate in aquatic food chains. regulations.govregulations.gov However, studies on bioconcentration factors (BCF) in fish indicate a low potential for bioaccumulation, with BCF values ranging from 147 to 164 L/kg. regulations.govregulations.gov Biotransformation is the chemical modification of a substance within an organism. While specific details on the biotransformation pathways of Ipflufenoquin in various model organisms are limited in the provided search results, the low BCF values suggest that it may be metabolized and eliminated by fish.
Physicochemical Properties and Bioaccumulation Potential of Ipflufenoquin
| Property | Value | Implication | Reference |
|---|---|---|---|
| Log K_ow | 3.9 | Potential to bioaccumulate | regulations.govregulations.gov |
| Bioconcentration Factor (BCF) in fish | 147 - 164 L/kg | Low potential for bioaccumulation | regulations.govregulations.gov |
| Vapor Pressure | 5.45×10⁻⁸ torr at 20°C | Low volatilization potential | regulations.gov |
| Henry's Law Constant | 9.88x10⁻⁸ | Low volatilization potential | regulations.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
